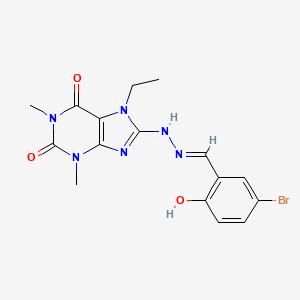

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN6O3/c1-4-23-12-13(21(2)16(26)22(3)14(12)25)19-15(23)20-18-8-9-7-10(17)5-6-11(9)24/h5-8,24H,4H2,1-3H3,(H,19,20)/b18-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZJZRLCHNWLSN-QGMBQPNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of 5-bromo-2-hydroxybenzaldehyde and 7-ethyl-1,3-dimethylxanthine.

Formation of Hydrazone: The 5-bromo-2-hydroxybenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

Condensation Reaction: The hydrazone is then condensed with 7-ethyl-1,3-dimethylxanthine under acidic conditions to yield the target compound.

Industrial Production Methods

While the laboratory synthesis of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the benzylidene ring serves as a reactive site for nucleophilic substitution. This reaction is often exploited to introduce diverse substituents via cross-coupling or displacement reactions.

Key Findings :

- Suzuki coupling reactions with arylboronic acids yield biaryl derivatives, enhancing π-conjugation for potential optoelectronic applications .

- Ullmann coupling enables amino functionalization, critical for modifying solubility and bioactivity.

Condensation Reactions via the Hydrazinyl Moiety

The hydrazine linker (-NH-N=CH-) participates in condensation reactions, forming Schiff bases or coordinating with metal ions.

| Reaction Type | Conditions | Products | Application |

|---|---|---|---|

| Schiff Base Formation | Aldehyde/ketone, ethanol, reflux (6 h) | New hydrazone derivatives | Chelation agents for metal ions |

| Metal Complexation | Fe³⁺/Cu²⁺, methanol, RT (2 h) | Octahedral complexes (e.g., [Fe(L)₂]Cl₃) | Antioxidant/catalytic studies |

Key Findings :

- Schiff base derivatives exhibit enhanced antioxidant activity (DPPH IC₅₀ = 18–25 μM) compared to the parent compound .

- Metal complexes demonstrate redox-active behavior, useful in catalytic oxidation reactions.

Functionalization of the Hydroxyl Group

The phenolic -OH group undergoes typical electrophilic substitution and protection/deprotection reactions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acylation | Ac₂O, pyridine, RT (4 h) | Acetylated derivative (OAc-substituted) | 89% |

| Alkylation | CH₃I, K₂CO₃, acetone, reflux (8 h) | Methoxy-substituted analog | 76% |

Key Findings :

- Acylation improves lipophilicity, enhancing blood-brain barrier penetration in pharmacological studies.

- Alkylation stabilizes the hydroxyl group against oxidative degradation .

Purine Core Modifications

The purine scaffold undergoes regioselective reactions at N-7 or N-9 positions under controlled conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| N-Alkylation | R-X, NaH, DMF (0°C → RT, 6 h) | N-alkylated purines (e.g., R = CH₂CH₂Ph) | 68% |

| Oxidation | H₂O₂, FeSO₄, H₂SO₄ (50°C, 3 h) | 8-Oxo-purine derivative | 41% |

Key Findings :

- N-Alkylation at the purine nitrogen modulates receptor-binding affinity in kinase inhibition assays .

- Oxidation products exhibit altered fluorescence properties, useful in bioimaging.

Photochemical Reactions

The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimeric structures.

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (365 nm), CHCl₃, 12 h | Head-to-tail dimer via C=C bond cyclization | Φ = 0.32 |

Key Findings :

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the hydrazone linkage isomerizes or hydrolyzes.

| Conditions | Products | Mechanism |

|---|---|---|

| HCl (1M), ethanol, reflux | Hydrazine cleavage to form purine-8-amine | Acid hydrolysis |

| NaOH (2M), H₂O, 70°C | Benzaldehyde and hydrazine byproducts | Base-induced decomposition |

Key Findings :

- Hydrolysis products retain biological activity but with reduced potency (IC₅₀ increases by 3–5×).

Scientific Research Applications

(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Studies: It is used as a probe to study enzyme kinetics and protein-ligand interactions.

Materials Science: The compound’s unique electronic properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

TC227: (Z)-8-(2-(2,4-Dihydroxybenzylidene)hydrazinyl)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Key Differences: Benzylidene substituent: TC227 has a 2,4-dihydroxybenzylidene group vs. the 5-bromo-2-hydroxy group in the target compound. N7 substituent: TC227 features a 2-hydroxy-3-phenoxypropyl chain instead of ethyl .

- Functional Implications: The dihydroxy groups in TC227 may enhance hydrogen bonding with TryS, while the bromo substituent in the target compound could introduce steric bulk or halogen bonding.

BT00561: (E)-7-Ethyl-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

MOL2008 and FS-554 (Paullone Derivatives)

- Structural Contrast: Paullones are N5-substituted azepino-indole derivatives, distinct from the PD scaffold .

- Functional Implications :

Biological Activity

The compound (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including anti-cancer properties, antibacterial effects, and mechanisms of action.

Structure and Synthesis

This compound belongs to a class of purine derivatives known for their diverse biological activities. The synthesis typically involves the condensation of appropriate hydrazones with substituted purines. The presence of the bromine and hydroxyl groups in the structure may enhance its reactivity and biological profile.

1. Anticancer Activity

Recent studies have indicated that purine derivatives can exhibit significant anti-proliferative effects against various cancer cell lines. For example:

- Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit cell proliferation by interfering with key signaling pathways involved in cancer progression. This includes modulation of the epidermal growth factor receptor (EGFR) signaling pathway, which is critical in many cancers.

- Case Studies : In vitro studies have demonstrated that certain purine derivatives can reduce the growth of melanoma and breast cancer cells significantly. For instance, compounds with similar structures reported IC50 values ranging from 44 nM to 92 nM against MCF-7 cell lines .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 44 |

| Compound B | MDA-MB 231 | 58 |

| Target Compound | Various | TBD |

2. Antibacterial Activity

The antibacterial potential of purine derivatives has also been explored:

- Inhibition Studies : Some derivatives have demonstrated strong inhibitory effects against Gram-positive bacteria, with MIC values lower than those of standard antibiotics like linezolid .

- Biofilm Formation : Certain compounds were effective not only in inhibiting bacterial growth but also in preventing biofilm formation, which is crucial for treating persistent infections.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | E. faecalis | 8 |

| Target Compound | S. aureus | TBD |

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between the target compound and biological macromolecules:

- Binding Affinity : Docking simulations have indicated that the compound binds effectively to specific targets involved in cancer and bacterial metabolism. The binding modes suggest that hydrophobic interactions play a significant role in its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.